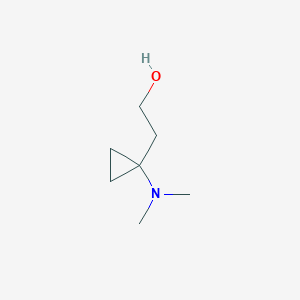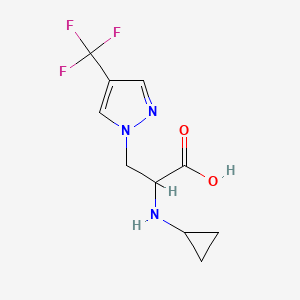
2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(ciclopropilamino)-3-(4-(trifluorometil)-1H-pirazol-1-il)propanoico es un compuesto que presenta un grupo ciclopropilamino, un anillo de pirazol sustituido con trifluorometilo y una porción de ácido propanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(ciclopropilamino)-3-(4-(trifluorometil)-1H-pirazol-1-il)propanoico normalmente implica los siguientes pasos:
Formación del anillo de pirazol:
Introducción del grupo ciclopropilamino: Este paso implica la reacción de la ciclopropilamina con un intermedio adecuado.
Formación de la porción de ácido propanoico: Esto se puede lograr mediante varios métodos, incluido el uso de la síntesis de éster malónico u otras reacciones de carboxilación.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(ciclopropilamino)-3-(4-(trifluorometil)-1H-pirazol-1-il)propanoico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El grupo trifluorometilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar reactivos como nucleófilos (por ejemplo, aminas, tioles) para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 2-(ciclopropilamino)-3-(4-(trifluorometil)-1H-pirazol-1-il)propanoico tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como sonda bioquímica o herramienta para estudiar procesos biológicos.
Medicina: Se podría investigar por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: El compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales o agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(ciclopropilamino)-3-(4-(trifluorometil)-1H-pirazol-1-il)propanoico implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometilo puede mejorar la lipofilia y la estabilidad metabólica del compuesto, mientras que el grupo ciclopropilamino puede interactuar con los objetivos biológicos mediante enlaces de hidrógeno o interacciones hidrofóbicas. Los objetivos moleculares y las vías exactas dependerían de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-(ciclopropilamino)-4-(trifluorometil)benzoico
- 4-Amino-2-(trifluorometil)benzonitrilo
Singularidad
El ácido 2-(ciclopropilamino)-3-(4-(trifluorometil)-1H-pirazol-1-il)propanoico es único debido a su combinación de un grupo ciclopropilamino, un anillo de pirazol sustituido con trifluorometilo y una porción de ácido propanoico. Esta combinación de características estructurales puede impartir propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H12F3N3O2 |
|---|---|
Peso molecular |
263.22 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C10H12F3N3O2/c11-10(12,13)6-3-14-16(4-6)5-8(9(17)18)15-7-1-2-7/h3-4,7-8,15H,1-2,5H2,(H,17,18) |
Clave InChI |
JEWWXDKLZCAUQF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(CN2C=C(C=N2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


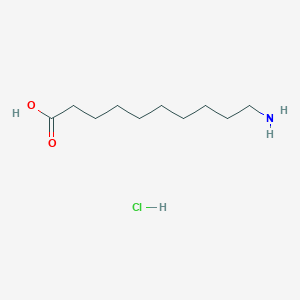
![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)
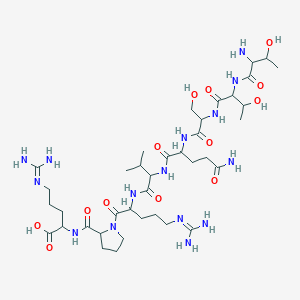
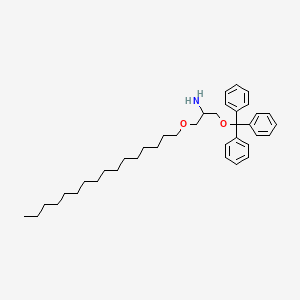
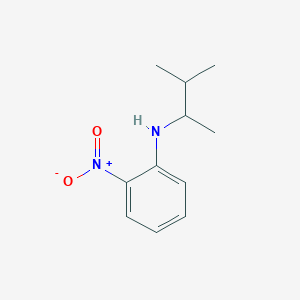
![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)

![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)
![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)


